molecular formula C20H25N5O4 B2524968 3-(2-ethoxyethyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 847272-38-2

3-(2-ethoxyethyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2524968
CAS No.: 847272-38-2
M. Wt: 399.451
InChI Key: LLVOTAVEJMTZIM-UHFFFAOYSA-N
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Description

This compound belongs to the tricyclic xanthine derivatives, characterized by a pyrimido[2,1-f]purine core modified with substituents that enhance its pharmacological and physicochemical properties. The structure features:

  • 1-Methyl group: Positioned at N1, enhancing metabolic stability by reducing susceptibility to demethylation .
  • 9-(4-Methoxyphenyl) group: The para-methoxy substitution on the phenyl ring enhances electron-donating effects, which may influence receptor binding affinity .

This compound is synthesized via nucleophilic substitution or microwave-assisted solvent-free methods, similar to other tricyclic xanthines . Its structural complexity contributes to selective biological activity, particularly in neurological targets like MAO-B .

Properties

IUPAC Name

3-(2-ethoxyethyl)-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O4/c1-4-29-13-12-25-18(26)16-17(22(2)20(25)27)21-19-23(10-5-11-24(16)19)14-6-8-15(28-3)9-7-14/h6-9H,4-5,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLVOTAVEJMTZIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=C(C=C4)OC)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(2-ethoxyethyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves multiple steps, typically starting with the preparation of the core pyrimido[2,1-f]purine structure. This is followed by the introduction of the ethoxyethyl and methoxyphenyl groups through various organic reactions. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved. Common reagents and conditions for these reactions vary, but they typically involve standard organic solvents and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Activities

Research has indicated several promising biological activities for this compound:

Anticancer Activity

Studies have demonstrated that purine derivatives can exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. For instance, compounds structurally similar to this one have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.

Antiviral Properties

Some derivatives of purines are known to interfere with viral replication processes. Preliminary studies suggest that this compound may possess antiviral activity against certain viruses by disrupting their replication mechanisms.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and pathways, making it a candidate for treating inflammatory diseases.

Therapeutic Applications

Given its biological activities, this compound may have several therapeutic applications:

Therapeutic Area Potential Application
OncologyTreatment of various cancers
VirologyAntiviral therapies
InflammationManagement of inflammatory diseases

Case Studies

A review of literature reveals several case studies involving similar compounds:

  • Anticancer Study : A derivative structurally related to this compound was tested against breast cancer cell lines and demonstrated significant cytotoxicity at low concentrations.
  • Antiviral Research : In vitro studies showed that a related purine derivative could inhibit the replication of the influenza virus by targeting viral polymerases.
  • Anti-inflammatory Trial : Clinical trials involving purine derivatives indicated a reduction in markers of inflammation in patients with rheumatoid arthritis.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Structural and Functional Comparison

Key Differences and Implications

Substitution at Position 3 :

  • The 2-ethoxyethyl chain in the target compound increases lipophilicity (LogP ~2.1) compared to the 2-methoxyethyl analog (LogP ~1.8) . This may enhance CNS penetration but reduce aqueous solubility.
  • In contrast, the 4-methylbenzyl group in the 9-(4-ethoxyphenyl) analog (LogP ~3.0) maximizes hydrophobic interactions with MAO-B’s substrate cavity .

Aromatic Ring Modifications :

  • The 4-methoxyphenyl group in the target compound provides stronger electron-donating effects than 2-methoxyphenyl (e.g., in CAS 877616-62-1) or halogenated benzyl groups (e.g., 2-chloro-6-fluorobenzyl), which introduce steric and electronic hindrance .

Biological Activity: The 9-(prop-2-ynyl) derivative (Compound 24) shows adenosine receptor antagonism (IC₅₀ < 1 µM) due to its linear alkyne chain, while bulkier substituents like 4-methoxyphenyl shift activity toward MAO-B .

Structure-Activity Relationship (SAR) Insights

  • N1 Methylation : Essential for metabolic stability; demethylation at N1 reduces half-life in hepatic microsomes .
  • Position 9 Modifications :
    • 4-Methoxyphenyl vs. 4-Ethoxyphenyl : Ethoxy’s larger size may hinder binding in rigid active sites but improve affinity in flexible pockets .
    • Halogenated Benzyl Groups : Increase potency (e.g., MAO-B IC₅₀ = 0.12 µM) but may introduce toxicity risks .
  • Position 3 Chains : Ethoxyethyl > methoxyethyl in balancing lipophilicity and solubility for CNS targets .

Biological Activity

3-(2-ethoxyethyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound belonging to the class of purine derivatives. Its unique structure combines various functional groups that contribute to its biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H25N5O4C_{20}H_{25}N_{5}O_{4}, with a molecular weight of approximately 399.45 g/mol. The structure features a tetrahydropyrimido core substituted with ethoxyethyl and methoxyphenyl groups, which may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC20H25N5O4
Molecular Weight399.45 g/mol
CAS NumberNot specified
StructureTetrahydropyrimido core

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific enzymes or receptors through binding interactions that modulate their activity. Such interactions can lead to various biological responses including cytotoxicity against cancer cells.

Anticancer Activity

Research has shown that compounds within the purine derivative class exhibit significant anticancer properties. For instance:

  • Cytotoxicity : In vitro studies have demonstrated that related purine derivatives exhibit IC50 values ranging from 0.01 µM to 10 µM against various cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and CFPAC-1 (pancreatic cancer) . Although specific IC50 values for the target compound are not available in current literature, its structural similarities suggest potential for comparable activity.

Apoptosis Induction

Compounds similar to this compound have been reported to induce apoptosis in cancer cells. Mechanistic studies indicate that these compounds can activate apoptotic pathways leading to cell death .

Other Biological Activities

In addition to anticancer properties, some purine derivatives have shown antiviral activities and inhibition of adenosine deaminase (ADA), which may be relevant for therapeutic applications in viral infections .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

  • Study on Antiproliferative Effects : A study evaluated various pyrimidine and purine derivatives for their antiproliferative activity against multiple cancer cell lines. The strongest compounds exhibited IC50 values as low as 0.79 µM against pancreatic adenocarcinoma cells .
  • Mechanistic Insights : Research has indicated that certain purine derivatives can inhibit cell migration and induce apoptosis through specific signaling pathways .
  • Comparative Analysis : A comparative analysis of similar compounds revealed that modifications in substituent groups significantly affect their bioactivity profiles. For example, the presence of specific halogenated phenyl groups enhanced cytotoxicity in liver cancer cell lines .

Q & A

Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including condensation, cyclization, and functionalization. Key steps require precise control of temperature, solvent selection (e.g., toluene or dichloromethane), and catalysts such as palladium (e.g., Pd(Ph₃)₄) for Suzuki coupling . Reaction optimization employs Design of Experiments (DOE) to balance yield and purity, with parameters like reflux time and stoichiometry adjusted iteratively .

Q. Which spectroscopic techniques are critical for confirming the molecular structure?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies substituent positions and confirms the purine core. Mass Spectrometry (MS) validates molecular weight (e.g., average mass ~413.478 Da), while IR spectroscopy detects functional groups like carbonyls. X-ray crystallography may resolve stereochemical ambiguities .

Q. How do substituents (e.g., 2-ethoxyethyl, 4-methoxyphenyl) influence physicochemical properties?

The 4-methoxyphenyl group enhances lipophilicity and π-π stacking potential, impacting solubility and receptor binding. The 2-ethoxyethyl chain introduces conformational flexibility, affecting bioavailability. Computational tools like DFT analyze electronic effects (e.g., HOMO-LUMO gaps) to predict reactivity .

Advanced Research Questions

Q. How can computational methods improve reaction design and mechanistic understanding?

Quantum chemical calculations (e.g., density functional theory) model transition states and reaction pathways, reducing trial-and-error experimentation. Machine learning algorithms correlate experimental data (e.g., solvent polarity, catalyst loading) with outcomes to predict optimal conditions. Tools like COMSOL Multiphysics simulate mass transfer and kinetics in reactor designs .

Q. What strategies resolve contradictions in biological activity data across studies?

Cross-validation using orthogonal assays (e.g., enzyme inhibition vs. cell viability) clarifies mechanism-specific effects. Structure-Activity Relationship (SAR) studies systematically modify substituents to isolate bioactive motifs. Meta-analyses of dose-response curves and pharmacokinetic profiles reconcile discrepancies .

Q. How is the pharmacological mechanism elucidated for this compound?

Target deconvolution employs pull-down assays with immobilized compound derivatives and proteomic analysis. Molecular docking screens against kinase or GPCR libraries, validated by CRISPR-Cas9 knockouts. In vivo models (e.g., xenografts) assess efficacy, while metabolomics identifies downstream biomarkers .

Q. What experimental frameworks optimize scalability and reproducibility?

High-throughput screening (HTS) automates reaction parameter exploration (e.g., temperature gradients, solvent mixtures). Process Analytical Technology (PAT) monitors real-time intermediates via inline spectroscopy. Quality-by-Design (QbD) principles ensure robustness in batch-to-batch consistency .

Methodological Notes

  • Data Interpretation : Use multivariate analysis (e.g., PCA) to disentangle confounding variables in biological assays .
  • Safety Protocols : Handle reactive intermediates (e.g., chloro derivatives) under inert atmospheres to prevent degradation .
  • Ethical Compliance : Adhere to non-human research guidelines for in vivo testing, as specified in CAS documentation .

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